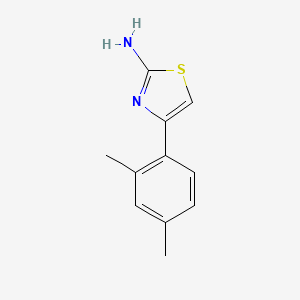

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXMEMYRDCFPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972029 | |

| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5659-83-6, 247225-31-6 | |

| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247225-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine structure elucidation

An In-depth Technical Guide: Structure Elucidation of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including antimicrobial and anticancer agents.[1][2][3] The compound this compound, with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol , is a representative of this vital class.[4] Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development program, ensuring that biological activity is correctly attributed and that subsequent structure-activity relationship (SAR) studies are valid.

This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of this compound. We will move beyond a simple checklist of techniques, instead focusing on the logical workflow and the causality behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we will construct a self-validating analytical framework to confirm the compound's identity with the highest degree of confidence.[5][6][7]

Context: A Synthetic Overview via Hantzsch Thiazole Synthesis

Before elucidating a structure, it is instructive to understand its likely origin. The most common and efficient route to 2-amino-4-arylthiazoles is the Hantzsch Thiazole Synthesis.[8][9][10] This reaction provides crucial context for the expected molecular framework and helps anticipate potential side products or impurities.

The synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[9][11] For the target molecule, this translates to the reaction between 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one and thiourea .[12]

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Part 1: Molecular Formula and Connectivity by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the initial and indispensable step in structure elucidation. Its primary role is to provide the exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is paramount as it measures the mass-to-charge ratio (m/z) with enough accuracy to determine the elemental composition, thereby validating the molecular formula.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and preserving the crucial molecular weight information.

-

Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy within 5 ppm.

-

Data Acquisition: Acquire the full scan spectrum to identify the [M+H]⁺ peak and its corresponding isotopic pattern.

Data Interpretation: A Self-Validating System

The power of MS lies in its multi-faceted data output, which must be internally consistent.

1. Molecular Ion Peak: The molecular formula C₁₁H₁₂N₂S predicts a monoisotopic mass of 204.0721.[4] The HRMS spectrum should exhibit a prominent ion at m/z 205.0799, corresponding to the protonated molecule [C₁₁H₁₃N₂S]⁺. This finding must also align with the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight (204 Da), as observed.[13]

2. Isotopic Pattern: The presence and relative abundance of isotopes provide a fingerprint for the elemental composition. The [M+H]⁺ peak at m/z 205 should be accompanied by:

-

An A+1 peak ([¹³C₁C₁₀H₁₃N₂S]⁺) at m/z 206, with a relative abundance of approximately 12.2% of the base peak.

-

An A+2 peak ([C₁₁H₁₃N₂³⁴S]⁺) at m/z 207, with a relative abundance of approximately 4.5% of the base peak. This peak is a strong confirmation of the presence of a single sulfur atom.

3. Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) on the parent ion (m/z 205) reveals the structural backbone. While ESI is soft, in-source fragmentation or collision-induced dissociation (CID) can provide valuable structural clues.[14]

Caption: Proposed MS/MS fragmentation of the parent ion.

Table 1: Summary of Expected Mass Spectrometry Data

| Ion | Calculated m/z | Identity | Inference |

|---|---|---|---|

| [M+H]⁺ | 205.0799 | Protonated Molecular Ion | Confirms Molecular Weight |

| [M+H+2]⁺ | 207.0756 | ³⁴S Isotope Peak | Confirms presence of one Sulfur atom |

| Fragment 1 | 117.0704 | [C₉H₉]⁺ | Dimethylphenyl-vinyl cation |

| Fragment 2 | 100.0095 | [C₃H₄N₂S]⁺ | 2-aminothiazole radical cation |

| Fragment 3 | 91.0548 | [C₇H₇]⁺ | Tropylium ion |

Part 2: Functional Group Identification by Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive confirmation of the key functional groups predicted by the proposed structure. The presence or absence of characteristic absorption bands serves as a crucial validation checkpoint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

Data Interpretation: Correlating Bands to Structure

The IR spectrum should display a series of distinct peaks that correspond directly to the vibrational modes of the molecule's functional groups.[3][15]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the primary amine group. Often appears as a doublet.[16] |

| 3100 - 3000 | C-H Stretch | Aromatic (Aryl & Thiazole) | Indicates the presence of sp² C-H bonds. |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) | Confirms the presence of methyl groups. |

| ~1620 | C=N Stretch | Thiazole Ring | Characteristic of the imine functionality within the heterocyclic ring.[16] |

| 1600, 1480 | C=C Stretch | Aromatic Ring | Confirms the presence of the phenyl ring. |

| ~1100 | C-S Stretch | Thiazole Ring | Suggestive of the carbon-sulfur bond within the ring.[16] |

Part 3: Unambiguous Structure Mapping by NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the definitive technique for structure elucidation, providing an atom-by-atom map of the hydrogen and carbon framework.[17] The combination of ¹H and ¹³C NMR spectra allows for the complete assignment of all atoms and confirms their connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for positioning the residual solvent peak away from most analyte signals.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

Data Interpretation: Assigning the Molecular Skeleton

¹H NMR Spectrum Analysis: The proton NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique hydrogen atom.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.25 | d, J ≈ 8 Hz | 1H | Ar-H (H6') | Ortho-coupled to H5'. |

| ~7.10 | s | 2H | -NH₂ | Exchangeable protons of the primary amine. Appears as a broad singlet.[16] |

| ~7.05 | d, J ≈ 8 Hz | 1H | Ar-H (H5') | Ortho-coupled to H6'. |

| ~7.00 | s | 1H | Ar-H (H3') | No adjacent protons to couple with. |

| ~6.80 | s | 1H | Thiazole-H (H5) | Singlet on the thiazole ring.[16] |

| ~2.30 | s | 3H | Ar-CH₃ (C2'-CH₃) | Methyl group protons with no adjacent proton coupling. |

| ~2.25 | s | 3H | Ar-CH₃ (C4'-CH₃) | Methyl group protons with no adjacent proton coupling. |

¹³C NMR Spectrum Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168.0 | Thiazole C2 | Carbon between two heteroatoms (N and S), highly deshielded.[16] |

| ~150.0 | Thiazole C4 | Quaternary carbon of the thiazole ring attached to the phenyl group. |

| ~137.0 | Aromatic C4' | Quaternary aromatic carbon attached to a methyl group. |

| ~135.5 | Aromatic C2' | Quaternary aromatic carbon attached to a methyl group. |

| ~131.0 | Aromatic C1' | Quaternary aromatic carbon attached to the thiazole ring. |

| ~130.5 | Aromatic C6' | Aromatic CH. |

| ~128.0 | Aromatic C5' | Aromatic CH. |

| ~126.5 | Aromatic C3' | Aromatic CH. |

| ~105.0 | Thiazole C5 | Thiazole ring CH, shielded by adjacent S and C=N.[18] |

| ~21.0 | Ar-CH₃ (C4'-CH₃) | Aliphatic methyl carbon. |

| ~20.5 | Ar-CH₃ (C2'-CH₃) | Aliphatic methyl carbon. |

Integrated Elucidation Workflow

The strength of this analytical approach lies in the convergence of evidence from independent techniques. Each piece of data cross-validates the others, leading to an irrefutable structural assignment.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure of this compound is definitively elucidated through a logical and synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition of C₁₁H₁₂N₂S. Infrared spectroscopy verifies the presence of the critical primary amine, aromatic, and thiazole functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the substitution pattern on the phenyl ring and the integrity of the 2-amino-4-arylthiazole core. The convergence of data from these orthogonal methods provides a self-validating and trustworthy confirmation of the molecular structure, establishing a solid foundation for any further research or development activities.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine | C11H12N2S | CID 673685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. youtube.com [youtube.com]

- 12. nanobioletters.com [nanobioletters.com]

- 13. whitman.edu [whitman.edu]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. universalprint.org [universalprint.org]

- 17. jchps.com [jchps.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound belonging to the versatile 2-aminothiazole class. As a scaffold of significant interest in medicinal chemistry and drug discovery, a thorough understanding of its molecular characteristics is paramount for its potential development and application.[1][2] This document synthesizes computed data with established analytical methodologies to offer researchers, scientists, and drug development professionals a detailed reference for this compound. We will explore its molecular structure, lipophilicity, solubility, and acid-base properties, contextualizing these parameters within the broader framework of drug design. Furthermore, this guide outlines robust, self-validating experimental protocols for the empirical determination of these key properties, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[2][3] Specifically, the 2-aminothiazole moiety is a cornerstone in the design of compounds targeting a wide array of biological targets, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The efficacy and safety profile of any potential drug candidate are intrinsically linked to its physicochemical properties.[4] Parameters such as lipophilicity, solubility, and pKa govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Therefore, a detailed characterization, as outlined in this guide, is a critical first step in the rational design and optimization of new chemical entities based on the this compound framework.[6]

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is identified by its specific arrangement of atoms and bonds, which dictates its fundamental chemical and physical nature.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [7] |

| CAS Number | 5659-83-6 | [7] |

| Molecular Formula | C₁₁H₁₂N₂S | [7] |

| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)N)C | [7] |

| InChIKey | OJXMEMYRDCFPHW-UHFFFAOYSA-N |[7] |

Below is a graphical representation of the compound's structure, highlighting the key functional groups: the 2,4-dimethylphenyl ring, the thiazole heterocycle, and the 2-amino group.

Caption: Simplified structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

A summary of the core physicochemical properties is essential for an at-a-glance evaluation of the compound's "drug-likeness."[4][6] The following table presents key parameters, primarily derived from computational models, which provide a robust starting point for experimental validation.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 204.29 g/mol | Computed | [7] |

| XLogP3 (logP) | 3.0 | Computed | [7] |

| Topological Polar Surface Area (TPSA) | 67.2 Ų | Computed | [7] |

| Hydrogen Bond Donors | 1 | Computed | [7] |

| Hydrogen Bond Acceptors | 3 | Computed | [7] |

| Rotatable Bonds | 1 | Computed |[7] |

In-Depth Analysis and Experimental Protocols

This section delves into the significance of key physicochemical properties and provides detailed methodologies for their experimental determination.

Lipophilicity (logP/logD)

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic behavior.[5] It influences membrane permeability, plasma protein binding, and volume of distribution.[4] The octanol-water partition coefficient (logP) is the industry standard for this measurement. The computed XLogP3 value of 3.0 for this compound suggests moderate lipophilicity, a favorable starting point for many drug discovery programs.[7]

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol describes the classic and most reliable method for determining the octanol-water partition coefficient.

-

Preparation of Phases:

-

Prepare a sufficient quantity of 1-octanol and HPLC-grade water.

-

Mutually saturate the solvents by mixing them in a separatory funnel, shaking vigorously for 30 minutes, and allowing the layers to separate for at least 24 hours. This step is critical to ensure thermodynamic equilibrium during the experiment.

-

-

Standard Curve Generation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Generate a standard curve by creating a series of dilutions from the stock solution and analyzing them via UV-Vis spectrophotometry or HPLC-UV at the compound's λ_max. Plot absorbance/peak area against concentration.

-

-

Partitioning Experiment:

-

Accurately weigh a small amount of the compound and dissolve it in the pre-saturated aqueous phase to a concentration that falls within the linear range of the standard curve.

-

Add an equal volume of the pre-saturated octanol phase to the aqueous solution in a sealed, screw-cap vial.

-

Agitate the vial on a mechanical shaker at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Centrifuge the vial to ensure complete phase separation.

-

-

Analysis and Calculation:

-

Carefully sample the aqueous phase.

-

Determine the concentration of the compound remaining in the aqueous phase ([C]_aq) using the previously generated standard curve.

-

Calculate the concentration in the octanol phase by mass balance: [C]_oct = ([C]_initial - [C]_aq).

-

Calculate logP using the formula: logP = log₁₀([C]_oct / [C]_aq) .

-

Acidity and Basicity (pKa)

Scientific Rationale: The pKa value represents the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. It is a crucial parameter that dictates a compound's solubility and permeability across biological pH gradients, such as in the gastrointestinal tract and within cells. The 2-aminothiazole moiety contains both a basic amino group and a potentially acidic thiazole ring nitrogen, making pKa determination essential.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method measures the change in pH of a solution upon the addition of a titrant to determine the ionization constant.

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature.

-

Sample Preparation:

-

Accurately weigh and dissolve a precise amount of this compound in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration:

-

To determine the basic pKa (of the amino group), titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl).

-

To determine any acidic pKa, titrate with a standardized solution of strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the first derivative of the titration curve.

-

Specialized software is often used to refine the pKa value by fitting the data to the Henderson-Hasselbalch equation.

-

Spectroscopic and Structural Characterization Workflow

Confirmation of a compound's chemical structure is non-negotiable and relies on a suite of complementary analytical techniques.[8] Each method provides a unique piece of the structural puzzle.

Rationale for Method Selection:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of unique protons and carbons.[9] For this compound, one would expect distinct signals for the aromatic protons on the dimethylphenyl ring, the thiazole proton, the amino protons, and the two methyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[10] Key expected peaks would include N-H stretching for the amine, C=N stretching for the thiazole ring, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the unambiguous determination of the molecular formula.[8] The fragmentation pattern can also provide further structural clues.

Caption: Workflow for the definitive structural confirmation of the target compound.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications available, this compound presents several hazards.[7] It is classified as harmful if swallowed (Acute Toxicity, Oral).[7] It may also cause skin irritation and potentially serious eye irritation or damage.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

This technical guide has detailed the essential physicochemical properties of this compound. The compiled data, featuring a molecular weight of 204.29 g/mol and a computed XLogP3 of 3.0, positions the compound within a favorable "drug-like" chemical space.[7] Its structural features, including hydrogen bond donors and acceptors, are well-defined. We have provided not only the known data but also the scientific rationale and robust experimental protocols necessary for empirical validation of its lipophilicity and pKa. This synthesis of computational data and practical methodology provides a critical resource for scientists aiming to leverage this promising 2-aminothiazole derivative in medicinal chemistry and drug development programs.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 6. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 7. 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine | C11H12N2S | CID 673685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one|CAS 519152-00-2 [benchchem.com]

- 10. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]

An In-Depth Technical Guide to 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and the vast therapeutic potential rooted in its 2-aminothiazole scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule in their scientific endeavors.

Section 1: Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. This compound is a substituted aminothiazole. The core structure features a thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring is substituted at the 2-position with an amine group and at the 4-position with a 2,4-dimethylphenyl moiety.

The compound is associated with two primary CAS (Chemical Abstracts Service) numbers in various databases and commercial listings: 5659-83-6 and 247225-31-6 .[1][2][3][4][5][6][7] It is crucial for researchers to reference both when conducting literature searches or sourcing materials to ensure comprehensive data retrieval.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[8] |

| Primary CAS No. | 247225-31-6 | Santa Cruz Biotechnology[5] |

| Alternate CAS No. | 5659-83-6 | ChemUniverse[1] |

| Molecular Formula | C₁₁H₁₂N₂S | PubChem[8] |

| Molecular Weight | 204.29 g/mol | PubChem[8] |

| InChI Key | OJXMEMYRDCFPHW-UHFFFAOYSA-N | PubChem[8] |

| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)N)C | PubChem[8] |

| Common Synonyms | 2-Thiazolamine, 4-(2,4-dimethylphenyl)-; 4-(2,4-Dimethyl-phenyl)-thiazol-2-ylamine | PubChem[8] |

Section 2: Synthesis and Mechanistic Insights

The construction of the 2-amino-4-arylthiazole core is most reliably achieved through the Hantzsch Thiazole Synthesis , a classic and robust method first reported in 1887.[9][10] This reaction involves the condensation of an α-haloketone with a thioamide derivative, in this case, thiourea.[11][12]

The causality of this reaction is elegant in its simplicity. The thioamide's sulfur atom, being a soft nucleophile, readily attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[12]

Logical Workflow for Hantzsch Synthesis

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established Hantzsch synthesis procedures for analogous compounds.[11][13][14][15]

Part A: Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone (α-Haloketone Precursor)

-

Reaction Setup: In a fume hood, dissolve 1-(2,4-dimethylphenyl)ethanone (1 eq.) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add bromine (1 eq.) dropwise while stirring. Rationale: The slow addition and cooling control the exothermic reaction and prevent over-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the red-brown color of bromine disappears.

-

Work-up: Pour the reaction mixture into a beaker of ice water. The α-haloketone will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. This precursor can often be used in the next step without further purification.

Part B: Hantzsch Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, add 2-bromo-1-(2,4-dimethylphenyl)ethanone (1 eq.) and thiourea (1.2 eq.) to ethanol. Rationale: A slight excess of thiourea ensures the complete consumption of the limiting α-haloketone. Ethanol is a common solvent that facilitates the dissolution of reactants and is suitable for reflux temperatures.[13]

-

Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product hydrobromide salt often precipitates. Pour the mixture into ice water and basify with a solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8-9. Rationale: Basification neutralizes the hydrobromide salt formed during the reaction, precipitating the free amine product, which is typically insoluble in water.[11]

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent like hot ethanol to obtain the purified product.[13]

-

Characterization: Dry the purified solid and characterize it using NMR, IR, and mass spectrometry to confirm its identity and purity.

Section 3: Spectroscopic Characterization

While a dedicated public-facing spectral database for this specific molecule is limited, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous 2-amino-4-arylthiazoles.[16][17][18]

| Technique | Expected Observations | Rationale |

| ¹H-NMR | • ~7.0-7.8 ppm: Multiplets corresponding to the 3 aromatic protons on the dimethylphenyl ring. • ~6.5-7.0 ppm: A singlet for the C5-H proton on the thiazole ring. • ~5.0-6.0 ppm: A broad singlet for the -NH₂ protons (exchangeable with D₂O). • ~2.2-2.5 ppm: Two distinct singlets (3H each) for the two methyl (-CH₃) groups. | The chemical shifts are dictated by the electronic environment. Aromatic protons are deshielded. The thiazole proton appears in a characteristic region. Amine protons are broad due to quadrupole broadening and exchange. The methyl groups are distinct due to their ortho and para positions.[19][20] |

| ¹³C-NMR | • ~168 ppm: C2 (carbon bearing the amino group). • ~150 ppm: C4 (carbon bearing the aryl group). • ~125-140 ppm: Signals for the 6 carbons of the dimethylphenyl ring. • ~100-105 ppm: C5 of the thiazole ring. • ~20-22 ppm: Signals for the two methyl carbons. | The C2 carbon is significantly deshielded due to its attachment to two electronegative nitrogen and sulfur atoms. The chemical shifts of the aromatic carbons are standard, and the thiazole C5 appears characteristically upfield.[13][18] |

| FT-IR (cm⁻¹) | • 3300-3450: Two bands for the N-H asymmetric and symmetric stretching of the primary amine. • 3000-3100: C-H stretching for the aromatic rings. • ~1620: N-H scissoring (bending) vibration. • ~1520-1580: C=N stretching of the thiazole ring. • ~1450-1500: C=C stretching of the aromatic rings. • ~600-700: C-S stretching. | These vibrational frequencies are highly characteristic of the functional groups present in the molecule. The presence of the primary amine and the thiazole C=N and C-S bonds provides a clear infrared fingerprint.[16][21][22][23] |

| Mass Spec (EI) | • m/z 204: Molecular ion peak [M]⁺. • Key Fragments: Fragmentation would likely involve cleavage of the bond between the two rings, leading to ions corresponding to the dimethylphenyl cation and the 2-amino-thiazole cation. | The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural evidence by showing how the molecule breaks apart under electron impact.[16][20] |

Section 4: Biological Significance and Applications in Drug Discovery

The true value of this compound lies not just in its structure, but in the therapeutic potential it inherits from the 2-aminothiazole (2-AT) scaffold . This moiety is recognized in medicinal chemistry as a "privileged structure," meaning it can bind to a wide range of biological targets, making it a cornerstone for developing novel therapeutics.[24][25][26]

The 2-AT core is a key component in several FDA-approved drugs, such as the kinase inhibitor Dasatinib (an anticancer agent) and Alpelisib (a PI3K inhibitor for breast cancer), highlighting its clinical relevance.[27] The broad bioactivity of 2-AT derivatives stems from the ring's ability to act as a versatile hydrogen bond donor and acceptor, and its rigid structure provides a stable anchor for various pharmacophoric groups.

The 2,4-dimethylphenyl substitution on our target molecule is significant. The methyl groups increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, their specific placement can influence the molecule's conformation and interaction with target binding pockets, potentially improving potency and selectivity.[27]

Potential Therapeutic Targets for the 2-Aminothiazole Scaffold

Caption: Potential therapeutic targets of the 2-aminothiazole scaffold.

Based on extensive literature, derivatives of the 2-AT scaffold have demonstrated significant activity in numerous areas:

-

Anticancer: As inhibitors of critical signaling proteins like protein kinases (PI3K, Src/Abl, BRAF, EGFR) and as agents that disrupt microtubule dynamics by inhibiting tubulin polymerization.[24][27]

-

Antimicrobial: Exhibiting potent activity against a range of bacterial and fungal pathogens.[25][28]

-

Anti-inflammatory: By modulating inflammatory pathways.[28]

-

Other CNS Activities: Including potential as anticonvulsant and neuroprotective agents.[29]

Section 5: Safety and Handling

As a research chemical, this compound must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: According to aggregated data, the compound is classified with the following hazards:

-

Recommended Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or powder.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Section 6: References

-

Islam, S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: --INVALID-LINK--

-

Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

-

ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. [Table]. Available at: --INVALID-LINK--

-

Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: --INVALID-LINK--

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl). Available at: --INVALID-LINK--

-

Haukka, M., et al. (2018). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Available at: --INVALID-LINK--

-

Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: --INVALID-LINK--

-

Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie. Available at: --INVALID-LINK--

-

ChemUniverse. (n.d.). 4-(2,4-Dimethylphenyl)thiazol-2-amine [P15136]. Available at: --INVALID-LINK--

-

Arctom. (n.d.). CAS NO. 247225-31-6 | this compound. Available at: --INVALID-LINK--

-

LookChem. (n.d.). Cas 5659-83-6, this compound. Available at: --INVALID-LINK--

-

CP Lab Safety. (n.d.). This compound, 95%. Available at: --INVALID-LINK--

-

Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: --INVALID-LINK--

-

Deshmukh, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology. Available at: --INVALID-LINK--

-

Zhang, M., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. Available at: --INVALID-LINK--

-

Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Available at: --INVALID-LINK--

-

Fathy, U. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. MedChemComm. Available at: --INVALID-LINK--

-

Santa Cruz Biotechnology. (n.d.). 4-(2,4-Dimethyl-phenyl)-thiazol-2-ylamine. Available at: --INVALID-LINK--

-

Asian Journal of Chemistry. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: --INVALID-LINK--

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: --INVALID-LINK--

-

AccelaChem. (n.d.). 247225-31-6, 4-(2,4-Dimethylphenyl)thiazol-2-amine. Available at: --INVALID-LINK--

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: --INVALID-LINK--

-

GuideChem. (n.d.). This compound CAS NO.5659-83-6. Available at: --INVALID-LINK--

-

PubChem. (n.d.). 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine. National Center for Biotechnology Information. Available at: --INVALID-LINK--

-

YouTube. (2019). Synthesis of thiazoles. Available at: --INVALID-LINK--

-

ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. [Figure]. Available at: --INVALID-LINK--

-

ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane. [Figure]. Available at: --INVALID-LINK--

-

Al-Ayed, A. S. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: --INVALID-LINK--

-

Wang, Y., et al. (2014). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Acta Pharmaceutica Sinica B. Available at: --INVALID-LINK--

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Available at: --INVALID-LINK--

-

International Journal of Pharmaceutical Sciences Review and Research. (2016). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available at: --INVALID-LINK--

-

Molbase. (n.d.). This compound--hydrogen chloride (1/1). Available at: --INVALID-LINK--

-

Research Journal of Pharmacy and Technology. (2022). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available at: --INVALID-LINK--

-

International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: --INVALID-LINK--

-

Farag, A. A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: --INVALID-LINK--

-

World Journal of Pharmaceutical Research. (2023). SYSTEMATIC REVIEW ON THIAZOLE AND ITS APPLICATIONS. Available at: --INVALID-LINK--

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: --INVALID-LINK--

-

Guda, V. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: --INVALID-LINK--

-

PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: --INVALID-LINK--

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. arctomsci.com [arctomsci.com]

- 3. lookchem.com [lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. 247225-31-6,4-(2,4-Dimethylphenyl)thiazol-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. This compound, CasNo.5659-83-6 BOSCHESCI United States [boschesci.lookchem.com]

- 8. 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine | C11H12N2S | CID 673685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. universalprint.org [universalprint.org]

- 17. researchgate.net [researchgate.net]

- 18. jocpr.com [jocpr.com]

- 19. scienceopen.com [scienceopen.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 26. researchgate.net [researchgate.net]

- 27. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 29. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to the Biological Activities of Novel Aminothiazole Derivatives

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with potent and selective biological activities is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 2-aminothiazole nucleus has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents.[1][2][3][4] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of novel aminothiazole derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers with the foundational knowledge and practical methodologies to navigate the promising landscape of aminothiazole-based drug discovery.

Part 1: The Anticancer Potential of Aminothiazole Derivatives

The 2-aminothiazole moiety is a key pharmacophore in several clinically approved and investigational anticancer drugs, most notably the multi-targeted kinase inhibitor Dasatinib.[5] The anticancer prowess of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its interaction with various biological targets implicated in cancer progression.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Novel aminothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction: A significant number of aminothiazole derivatives have been shown to trigger apoptosis in cancer cells.[6] A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, certain derivatives can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, culminating in cell death.

Cell Cycle Arrest: In addition to inducing apoptosis, aminothiazole derivatives can halt the relentless proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phases.[6] This prevents the cells from progressing through the division cycle, ultimately leading to a reduction in tumor growth. For instance, some derivatives have demonstrated the ability to induce G0/G1 arrest in leukemia cells.[6]

Signaling Pathway: Intrinsic Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by aminothiazole derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel aminothiazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 13c | AGS (Gastric Adenocarcinoma) | 4.0 | [7] |

| Compound 13c | HT-29 (Colorectal Adenocarcinoma) | 4.4 | [7] |

| Compound 28 | HT-29 (Colorectal Adenocarcinoma) | 0.63 | [6] |

| Compound 88 | HS 578T (Breast Cancer) | 0.8 | [8] |

| Compound 61a | A375P (Human Melanoma) | 0.5 | [8] |

| Compound 61b | A375P (Human Melanoma) | 2.1 | [8] |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 | [6] |

Experimental Protocols for Anticancer Evaluation

A systematic evaluation of the anticancer potential of novel aminothiazole derivatives involves a series of well-established in vitro assays.

Experimental Workflow for Anticancer Drug Screening

Caption: General workflow for in vitro anticancer evaluation.

1. MTT Assay for Cell Viability

This colorimetric assay is a cornerstone for assessing the cytotoxic effects of a compound.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the aminothiazole derivative for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. Flow Cytometry for Cell Cycle Analysis

This technique is employed to determine the effect of the compound on cell cycle progression.

-

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cancer cells with the aminothiazole derivative at its IC50 concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content using a flow cytometer.

-

3. Western Blot for Apoptosis Markers

This immunoassay is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest, such as Bcl-2, Bax, and cleaved caspase-3.

-

Protocol:

-

Treat cells with the aminothiazole derivative and prepare whole-cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Part 2: Antimicrobial Activity of Aminothiazole Derivatives

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Aminothiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial activity of aminothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, molecular docking studies have suggested that some derivatives may act by inhibiting MurB, an enzyme involved in the biosynthesis of the bacterial cell wall peptidoglycan.[7] For antifungal activity, inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis in fungi, has been proposed as a potential mechanism.[7]

Bacterial Cell Wall Synthesis Inhibition Pathway

Caption: Inhibition of bacterial cell wall synthesis by aminothiazole derivatives.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of novel aminothiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 5b | Staphylococcus aureus | 3 | [9] |

| Compound 5c | Escherichia coli | 12 | [9] |

| Thienyl-substituted thiazole | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25-12.5 | [10] |

| Phenylacetamido-thiazole | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-6.25 | [10] |

Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent.[11][12]

-

Principle: A standardized suspension of the microorganism is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.

-

Protocol:

-

Prepare serial two-fold dilutions of the aminothiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity (no growth).

-

Part 3: Anti-inflammatory Properties of Aminothiazole Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Aminothiazole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[1]

Mechanism of Action: Quelling the Inflammatory Response

A primary mechanism of anti-inflammatory action for many aminothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these compounds can effectively reduce the inflammatory response.

Prostaglandin Synthesis Pathway

Caption: Inhibition of prostaglandin synthesis by aminothiazole derivatives.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of aminothiazole derivatives is often evaluated by their ability to inhibit COX enzymes, with the IC50 value representing the concentration required for 50% inhibition.

| Derivative | Target | IC50 (µM) | Reference |

| Pyrimidinone-linked Thiazole 4e | COX-2 | - | [13] |

| Pyrimidinone-linked Thiazole 4c | COX-2 | - | [13] |

| Celecoxib (Reference Drug) | COX-2 | - | [14][15] |

Note: Specific IC50 values for compounds 4e and 4c were not provided in the source, but their notable activity was highlighted.

Experimental Protocol for In Vitro Anti-inflammatory Assay

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.[7][16]

-

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, resulting in a fluorescent product. The reduction in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.

-

Protocol:

-

Prepare a reaction mix containing COX assay buffer, a fluorescent probe, and a cofactor.

-

In a 96-well plate, add the reaction mix, human recombinant COX-2 enzyme, and the aminothiazole derivative at various concentrations. Include an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).

-

Initiate the reaction by adding a solution of arachidonic acid.

-

Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

-

Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

-

Part 4: Neuroprotective Effects of Aminothiazole Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that aminothiazole derivatives may offer a therapeutic avenue for these debilitating conditions by protecting neurons from damage and degeneration.[17][18]

Mechanism of Action: Shielding the Nervous System

The neuroprotective mechanisms of aminothiazole derivatives are multifaceted. One proposed mechanism is the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[19] By preventing the formation of toxic Aβ plaques, these compounds may help preserve neuronal function. Additionally, some derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis.[18]

Inhibition of Amyloid-Beta Aggregation

Caption: Neuroprotective effect of aminothiazole derivatives via inhibition of Aβ aggregation.

Quantitative Analysis of Neuroprotective Activity

The neuroprotective efficacy of aminothiazole derivatives can be assessed by their ability to protect neuronal cells from toxic insults, with the EC50 value representing the concentration that provides 50% of the maximum protective effect.

| Derivative | Assay | EC50 (µM) | Reference |

| Compound I-6 | Inhibition of H2O2-induced PC12 cell apoptosis | - | [18] |

| Compound I-9 | Inhibition of H2O2-induced PC12 cell apoptosis | - | [18] |

| Compound II-6 | Inhibition of H2O2-induced PC12 cell apoptosis | - | [18] |

Note: While the study demonstrated the activity of these compounds, specific EC50 values were not provided.

Experimental Protocols for Neuroprotection Assays

1. Inhibition of Aβ Aggregation Assay (Thioflavin T)

This assay is used to screen for compounds that can inhibit the formation of amyloid fibrils.[20][21]

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. A reduction in fluorescence intensity in the presence of a test compound indicates inhibition of Aβ aggregation.

-

Protocol:

-

Prepare a solution of Aβ peptide (e.g., Aβ1-42) in a suitable buffer.

-

Incubate the Aβ solution with and without various concentrations of the aminothiazole derivative at 37°C with gentle agitation.

-

At various time points, take aliquots of the solutions and add them to a solution of ThT.

-

Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.

-

Calculate the percentage of inhibition of Aβ aggregation.

-

2. Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

-

Principle: Neuronal cells (e.g., PC12 or SH-SY5Y) are exposed to an oxidative stressor, such as hydrogen peroxide (H2O2). The viability of the cells is then assessed in the presence and absence of the test compound.

-

Protocol:

-

Seed neuronal cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the aminothiazole derivative for a specified time.

-

Induce oxidative stress by adding H2O2 to the cells.

-

After an incubation period, assess cell viability using the MTT assay as described previously.

-

Calculate the percentage of neuroprotection conferred by the compound.

-

Conclusion

The 2-aminothiazole scaffold represents a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. From potent anticancer agents that induce apoptosis and cell cycle arrest to novel antimicrobial compounds that disrupt essential microbial processes, and from promising anti-inflammatory agents that quell the inflammatory cascade to neuroprotective compounds that shield the nervous system, the therapeutic potential of aminothiazole derivatives is undeniable. The experimental protocols and quantitative data presented in this guide provide a solid framework for the systematic evaluation of new derivatives, empowering researchers to unlock the full therapeutic potential of this remarkable chemical motif. As research in this field continues to evolve, the aminothiazole scaffold is poised to remain at the forefront of innovative drug discovery.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules | springermedizin.de [springermedizin.de]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. assaygenie.com [assaygenie.com]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. neliti.com [neliti.com]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [The design and synthesis of 2-aminothiazole derivatives and their inhibitory activity on apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Aminothiazole Scaffolds

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole (2-AT) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This guide provides a comprehensive technical overview of the 2-AT core, beginning with its discovery and significance as a pharmacophore. It delves into the foundational Hantzsch thiazole synthesis, detailing its mechanism and classical protocols. The narrative then progresses to modern, efficiency-driven advancements, including one-pot syntheses, green chemistry approaches, and microwave-assisted methodologies. Each section is grounded in mechanistic principles, explaining the causality behind experimental choices and providing detailed, field-proven protocols. This document is designed to serve as an essential resource for professionals engaged in the synthesis and application of this vital heterocyclic motif.

Chapter 1: The 2-Aminothiazole Scaffold: A Privileged Core in Medicinal Chemistry

A Cornerstone of Drug Discovery

The 2-aminothiazole is a five-membered heterocyclic aromatic ring containing both sulfur and nitrogen atoms, with an exocyclic amine group at the C2 position.[3] This structure is not merely a synthetic curiosity; it is a key pharmacophore that has been extensively utilized in drug discovery and development.[4][5][6][7][8] Its utility is demonstrated by its presence in numerous natural products, such as Vitamin B1 (thiamine), and a wide range of FDA-approved drugs.[3]

The scaffold's value lies in its rigid, planar structure and its capacity for diverse substitutions at the 4- and 5-positions, as well as on the amino group itself. These substitutions allow for the fine-tuning of steric, electronic, and physicochemical properties, enabling medicinal chemists to optimize interactions with biological targets. Consequently, 2-AT derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[4][6][7][9]

Marketed Drugs: A Testament to Versatility

The therapeutic success of the 2-aminothiazole core is firmly established. A number of widely prescribed medications incorporate this scaffold, highlighting its versatility across different disease areas.[3][10]

Table 1: Examples of FDA-Approved Drugs Featuring the 2-Aminothiazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action / Use |

| Dasatinib | Anticancer | Tyrosine kinase inhibitor (Src/Abl) for leukemia.[1][2] |

| Pramipexole | Anti-Parkinson's | Dopamine agonist used to treat Parkinson's disease.[11] |

| Famotidine | H2 Receptor Antagonist | Reduces stomach acid production; used for ulcers and GERD.[10][11] |

| Cefdinir | Antibiotic | Third-generation cephalosporin for bacterial infections.[10] |

| Meloxicam | NSAID | Nonsteroidal anti-inflammatory drug for arthritis.[10] |

| Alpelisib | Anticancer | PI3Kα inhibitor for certain types of breast cancer.[1][2] |

| Aztreonam | Antibiotic | Monobactam antibiotic for gram-negative bacterial infections.[12] |

This diverse range of applications underscores the scaffold's ability to serve as a robust platform for designing targeted and effective therapeutic agents.

Chapter 2: Foundational Synthetic Strategies: The Hantzsch Thiazole Synthesis

The Classical Approach

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is the archetypal method for constructing the thiazole ring.[13] This robust and high-yielding condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles) has remained a mainstay in heterocyclic chemistry for over a century due to its simplicity and reliability.[14][15][16]

Reaction Mechanism

The causality of the Hantzsch synthesis lies in a logical sequence of nucleophilic attack and intramolecular cyclization followed by dehydration. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

-

S-Alkylation: The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This proceeds via an SN2 mechanism, displacing the halide and forming an isothiouronium salt intermediate.

-

Cyclization: The nitrogen of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate, which results in the formation of the stable, aromatic 2-aminothiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a self-validating system, where the formation of a precipitate from soluble starting materials provides a clear indication of reaction progress.[15]

-

Principle: Condensation of 2-bromoacetophenone with thiourea in an alcoholic solvent.[15]

-

Materials & Reagents:

-

2-Bromoacetophenone (1.00 g, 5.0 mmol)

-

Thiourea (0.57 g, 7.5 mmol)

-

Methanol (10 mL)

-

5% Sodium Carbonate solution (aq.)

-

Deionized water

-

-

Experimental Workflow:

-

Combine 2-bromoacetophenone and thiourea in a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 10 mL of methanol to the flask.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) with stirring for 30-45 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution to neutralize the HBr byproduct and precipitate the product.

-

Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

-

Dry the product in a vacuum oven or air-dry to obtain 2-amino-4-phenylthiazole as a solid.

-

-

Safety: 2-bromoacetophenone is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Chapter 3: Modern Advancements in 2-Aminothiazole Synthesis

While robust, the classical Hantzsch synthesis often requires the use of pre-functionalized and potentially unstable α-haloketones. Modern methods focus on improving efficiency, safety, and environmental friendliness by circumventing this limitation.

One-Pot Modifications

The primary driver for developing one-pot procedures is to improve operational efficiency and safety by avoiding the isolation of lachrymatory and toxic α-halo ketone intermediates.[17][18][19] These methods generate the α-haloketone in situ, which immediately reacts with thiourea in the same reaction vessel.

Caption: Workflow for a One-Pot 2-Aminothiazole Synthesis.

Detailed Protocol 2: One-Pot Synthesis via In Situ α-Bromination with CuBr₂

This method utilizes Copper(II) bromide as an efficient and inexpensive reagent for the in situ α-bromination of aromatic ketones.[17]

-

Principle: An aromatic methyl ketone is brominated at the α-position by CuBr₂, followed by immediate cyclization with thiourea in a single pot.[17]

-

Materials & Reagents:

-

Acetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Copper(II) Bromide (CuBr₂) (2.2 mmol)

-

Ethanol (5 mL)

-

-

Experimental Workflow:

-

To a 25 mL round-bottom flask, add acetophenone (1.0 mmol), thiourea (1.2 mmol), and CuBr₂ (2.2 mmol).

-

Add 5 mL of ethanol as the solvent.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the mixture to room temperature and pour it into 20 mL of water.

-

Neutralize the solution with aqueous ammonia until the pH is approximately 8-9. This will precipitate the product and form a soluble copper-ammonia complex.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

If necessary, the crude product can be purified by recrystallization from ethanol.

-

Green and Catalyst-Free Approaches

In line with the principles of green chemistry, recent efforts have focused on developing syntheses in environmentally benign solvents like water or polyethylene glycol (PEG), often without the need for a catalyst.[20][21] Performing the reaction in water at ambient temperature is particularly advantageous, as it eliminates volatile organic solvents and reduces energy consumption.[21][22]

Detailed Protocol 3: Catalyst-Free Synthesis in Water

This protocol leverages the inherent reactivity of the starting materials in an aqueous medium, offering a simple, cost-effective, and environmentally friendly alternative.[21][22]

-

Principle: A direct condensation of an α-bromo ketone with thiourea in water at room temperature without any added catalyst.[22]

-

Materials & Reagents:

-

Substituted phenacyl bromide (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Water (5 mL)

-

-

Experimental Workflow:

-

In a 25 mL flask, suspend the phenacyl bromide (1.0 mmol) and thiourea (1.2 mmol) in 5 mL of water.

-

Stir the suspension vigorously at ambient temperature (25-30°C).

-

The reaction progress can be monitored by TLC. A solid product typically begins to form within 30-60 minutes.

-

Continue stirring for 1-2 hours or until the starting material is consumed.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with ample water to remove any unreacted thiourea and salts.

-

Dry the product to yield the pure 2-aminothiazole derivative. The high purity of the precipitated product often negates the need for further purification.[22]

-

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.[23][24] For 2-aminothiazole synthesis, this technology dramatically reduces reaction times from hours to minutes, often improving yields and minimizing side-product formation.[25][26]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for 2-Aminothiazole Synthesis

| Substrate (Acetophenone) | Method | Catalyst / Media | Time | Yield (%) | Reference |

| 4-Chloroacetophenone | Conventional | Ethanol / Iodine | 8 hours | 75 | [26] |

| 4-Chloroacetophenone | Microwave | NaHSO₄–SiO₂ / Solvent-free | 12 min | 92 | [26] |

| 4-Methoxyacetophenone | Conventional | Ethanol / Iodine | 8 hours | 72 | [26] |

| 4-Methoxyacetophenone | Microwave | NaHSO₄–SiO₂ / Solvent-free | 10 min | 94 | [26] |

| Acetophenone | Conventional | Ethanol / Iodine | 8 hours | 78 | [26] |

| Acetophenone | Microwave | NaHSO₄–SiO₂ / Solvent-free | 15 min | 89 | [26] |

Detailed Protocol 4: Microwave-Assisted Solvent-Free Synthesis

This protocol exemplifies a modern, green approach combining the benefits of microwave energy and solvent-free conditions for a highly efficient synthesis.[26]

-

Principle: A solid-state reaction of an acetophenone, thiourea, and a solid-supported catalyst under microwave irradiation.

-

Materials & Reagents:

-

Substituted acetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

NaHSO₄–SiO₂ catalyst (0.5 g)

-

-

Experimental Workflow:

-